molecular formula C22H21N3O6 B2700119 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1171876-99-5

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2700119
CAS RN: 1171876-99-5
M. Wt: 423.425
InChI Key: OGIYCBNGXMSZOA-UHFFFAOYSA-N
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Description

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N3O6 and its molecular weight is 423.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Iminofuran Chemistry and Reaction Directions : The study by Nasibullina et al. (2015) delves into the unexpected reaction directions of iminofuran chemistry, highlighting the formation of new heterocyclic systems through recyclization reactions with binucleophiles. This research is pertinent to understanding the chemical behavior and synthesis pathways of complex molecules including furan derivatives, which may relate to the synthesis of the compound Nasibullina et al., 2015.

  • Antipsychotic Potential of Constrained Butyrophenones : Raviña et al. (2000) explored the synthesis and evaluation of conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, incorporating furan and isoxazole moieties similar to the compound of interest. These studies provide insights into the design of compounds with potential neuroleptic properties Raviña et al., 2000.

  • Cytotoxic Studies and Docking Studies of Novel Derivatives : Govindhan et al. (2017) focused on the synthesis, spectroscopic characterization, and biological evaluation, including cytotoxicity and docking studies, of novel derivatives related to isoxazol and piperazine structures. Such research is foundational for understanding the biological interactions and potential therapeutic applications of these compounds Govindhan et al., 2017.

Chemical Interactions and Potential Applications

  • Design and Pharmacological Evaluation : Kumar et al. (2017) conducted a study on the design, synthesis, and pharmacological evaluation of novel derivatives incorporating furan, isoxazol, and piperazine moieties. This research highlights the antidepressant and antianxiety activities of these compounds, offering insights into their potential therapeutic benefits Kumar et al., 2017.

  • Synthesis and Copolymerization of Bio-based Benzoxazines : Wang et al. (2012) explored the synthesis and copolymerization of fully bio-based benzoxazine monomers, demonstrating the potential of furan derivatives in enhancing the thermal and mechanical properties of polymer resins. This study indicates the versatility and application of furan-based compounds in material science Wang et al., 2012.

  • Electrochemical Synthesis and Arylthiobenzazoles : Amani and Nematollahi (2012) investigated the electrochemical synthesis of new arylthiobenzazoles, showcasing the utility of electrochemical methods in the synthesis of complex molecules with potential pharmaceutical applications. This research underscores the innovative approaches to synthesizing compounds with specific functionalities Amani and Nematollahi, 2012.

properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c26-21(24-5-7-25(8-6-24)22(27)18-2-1-9-28-18)14-16-13-19(31-23-16)15-3-4-17-20(12-15)30-11-10-29-17/h1-4,9,12-13H,5-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIYCBNGXMSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

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